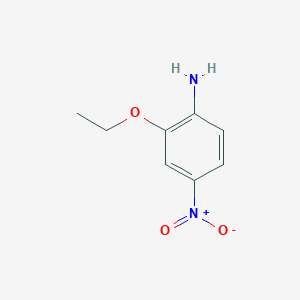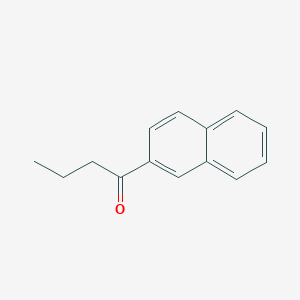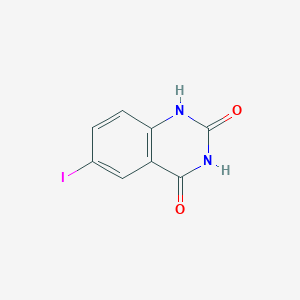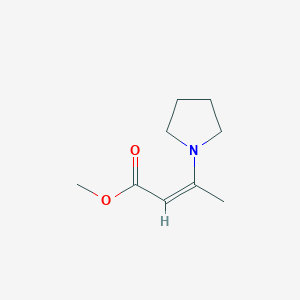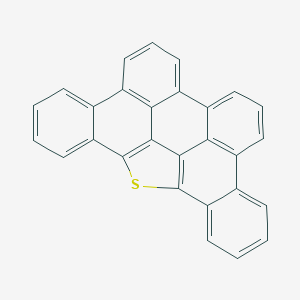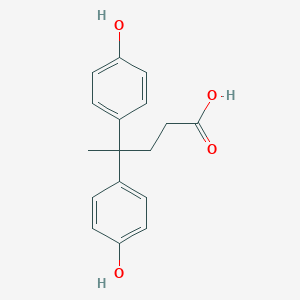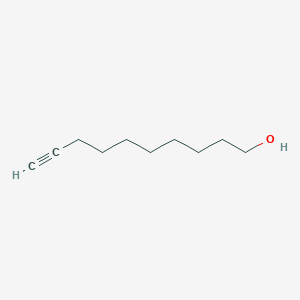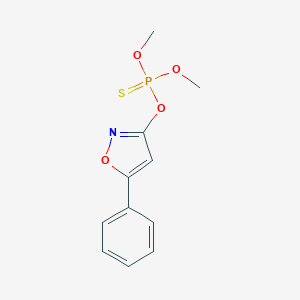
Dimex
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimex is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a synthetic compound that is used as a tool in laboratory experiments to study the biochemical and physiological effects of various substances.
Mecanismo De Acción
The mechanism of action of Dimex is not fully understood. However, it is believed to act as a dopamine receptor agonist, which means that it binds to dopamine receptors and activates them. This leads to an increase in dopamine levels in the brain, which can have various effects on behavior and mood.
Efectos Bioquímicos Y Fisiológicos
Dimex has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can lead to an increase in motivation and reward-seeking behavior. It has also been shown to have antidepressant effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Dimex in lab experiments is its ability to selectively activate dopamine receptors. This allows researchers to study the effects of dopamine on behavior and mood without the interference of other neurotransmitters. However, one limitation of using Dimex is that it may not accurately mimic the effects of natural dopamine release in the brain.
Direcciones Futuras
For research include the development of new compounds and the study of long-term effects.
Métodos De Síntesis
Dimex is synthesized through a multi-step process that involves several chemical reactions. The first step involves the reaction of 2,4-dimethoxybenzaldehyde with nitroethane in the presence of a base to form the nitrostyrene intermediate. The intermediate is then reduced using a reducing agent such as sodium borohydride to form the final product, Dimex.
Aplicaciones Científicas De Investigación
Dimex is used as a tool in scientific research to study the biochemical and physiological effects of various substances. It is commonly used in the field of neuroscience to study the effects of drugs on the central nervous system. It is also used in the field of pharmacology to study the mechanisms of action of various drugs.
Propiedades
Número CAS |
18853-26-4 |
|---|---|
Nombre del producto |
Dimex |
Fórmula molecular |
C11H12NO4PS |
Peso molecular |
285.26 g/mol |
Nombre IUPAC |
dimethoxy-[(5-phenyl-1,2-oxazol-3-yl)oxy]-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H12NO4PS/c1-13-17(18,14-2)16-11-8-10(15-12-11)9-6-4-3-5-7-9/h3-8H,1-2H3 |
Clave InChI |
JVHAISKAWIKKGT-UHFFFAOYSA-N |
SMILES |
COP(=S)(OC)OC1=NOC(=C1)C2=CC=CC=C2 |
SMILES canónico |
COP(=S)(OC)OC1=NOC(=C1)C2=CC=CC=C2 |
Otros números CAS |
18853-26-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



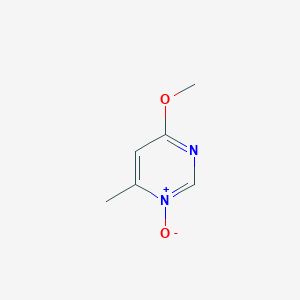
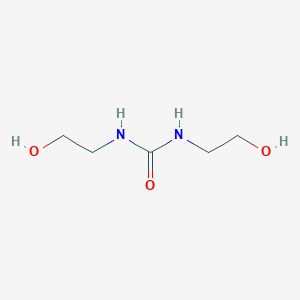
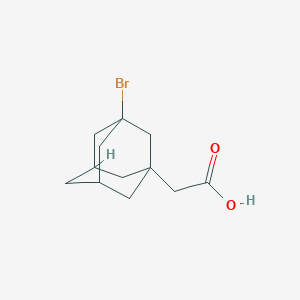
![1,6,6-Trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11-dione](/img/structure/B94321.png)
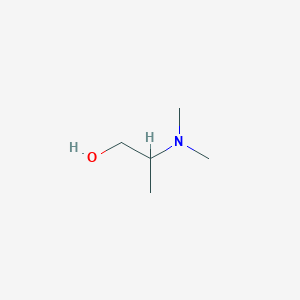
![[(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea](/img/structure/B94325.png)
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-phenyl-](/img/structure/B94327.png)
